Adipic Acid-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

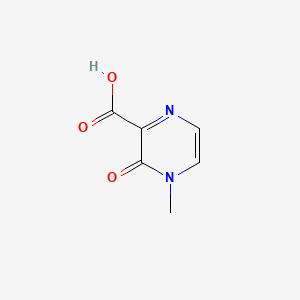

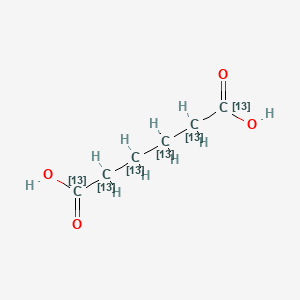

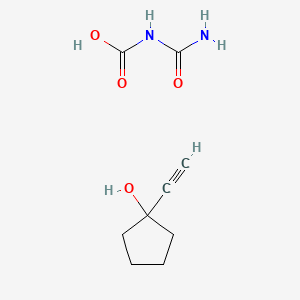

Adipic Acid-13C6, also known as Hexanedioic-13C6 acid, is a labeled form of Adipic acid . It has an empirical formula of 13C6H10O4 and a molecular weight of 152.10 . It is primarily used as a precursor for the industrial production of nylon and other polymers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula 13C6H10O4 . The SMILES string representation is O13C=O)=O .It is soluble in methanol, ethanol, ethyl acetate, and acetone, slightly soluble in water and cyclohexane, and insoluble in benzene .

Scientific Research Applications

Biosynthesis of Adipic Acid in Escherichia coli : A study by Yu et al. (2014) reported the biosynthesis of adipic acid using a non-natural synthetic pathway in Escherichia coli. This approach offers a renewable alternative to traditional petrochemical methods.

Production of Adipic Acid Through Reverse Adipate-Degradation Pathway : Zhao et al. (2018) developed a strain of Escherichia coli that produced adipic acid via a reverse adipate-degradation pathway, achieving high yields and titers in fermentation processes (Zhao et al., 2018).

Direct Oxidation of Cyclohexenes to Adipic Acid : A green route for producing adipic acid was identified by Sato, Aoki, and Noyori (1998), involving the direct oxidation of cyclohexenes with hydrogen peroxide. This method potentially reduces environmental damage associated with traditional processes (Sato et al., 1998).

Determination of Glucose Oxidation Products : Armstrong et al. (2018) demonstrated the use of quantitative HMBC NMR to analyze the complexity of glucose oxidation to glucaric acid, a precursor to adipic acid. This method provides insights into the production of adipic acid from glucose under aqueous aerobic conditions (Armstrong et al., 2018).

Bio-Based Adipic Acid from Renewable Oils : Beardslee and Picataggio (2012) reported the development of a yeast strain for producing bio-based adipic acid from vegetable oils. This approach could offer a sustainable alternative to petrochemical sources and reduce greenhouse gas emissions (Beardslee & Picataggio, 2012).

Biocatalytic Production of Adipic Acid from Glucose : Raj et al. (2018) developed a Saccharomyces cerevisiae strain capable of synthesizing adipic acid from glucose, highlighting a potential biocatalytic route for adipic acid production from renewable feedstocks (Raj et al., 2018).

Metabolism of Medium Chain Dicarboxylic Acids in Rats : Cerdán et al. (1988) studied the hepatic metabolism of medium-chain dicarboxylic acids in rats using NMR techniques, providing insights into the metabolic processing of compounds like adipic acid (Cerdán et al., 1988).

Challenges in Biobased Adipic Acid Production : Skoog et al. (2018) reviewed the metabolic pathways and challenges in developing efficient production hosts for bio-based adipic acid, emphasizing the need for engineering metabolic pathways and host strains (Skoog et al., 2018).

Metabolic Engineering Strategies for Bio-Adipic Acid Production : Kruyer and Peralta-Yahya (2017) reviewed various metabolic engineering strategies in microbial systems for producing adipic acid and its precursors, highlighting the advancements and challenges in this field (Kruyer & Peralta-Yahya, 2017).

Safety and Hazards

Adipic Acid-13C6 causes serious eye damage and is harmful to aquatic life . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also combustible and forms explosive mixtures with air on intense heating .

Mechanism of Action

Target of Action

Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of this compound.

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

This compound is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .

Pharmacokinetics

It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)